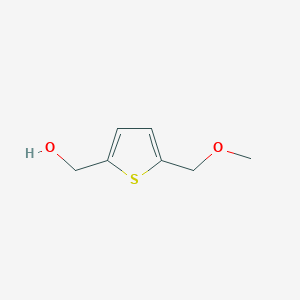
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine, also known as BBP, is an organic compound that is used in various scientific research applications. It is a highly reactive compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. BBP is a versatile reagent used in many areas of research, including drug synthesis, materials science, and polymer chemistry. BBP is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopy
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine and its derivatives are explored in the field of synthetic organic chemistry for their potential in creating complex molecular structures. For instance, the synthesis, spectroscopy, and electrochemistry of bisdinitriles and metallophthalocyanines derived from similar hydrazine compounds demonstrate their versatility in organic synthesis. These compounds facilitate solubility in polar organic solvents and show interesting properties when interacting with metal ions, indicating potential applications in materials science and sensor technology (Güzel, Güney, & Kandaz, 2015).
Molecular Geometry and Electronic Properties
Studies on substituted piperidine phenyl hydrazines, closely related to 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine, using density functional theory (DFT), highlight their intriguing electronic properties. These properties include frontier orbital energies, band gap energies, and non-linear optical properties, suggesting applications in electronic and photonic devices (Kumar, Rajesh, Dharsini, & Inban, 2020).
Antioxidant and Biological Activity
Derivatives of hydrazine, including those structurally related to 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine, have been studied for their biological activities. These activities encompass anticancer, antibacterial, antifungal, anticonvulsant, and antioxidant properties. Specifically, the synthesis, structural analysis, and antioxidant activity of Schiff base derivatives demonstrate significant biological potential, offering insights into their use in developing new therapeutic agents (Tayade et al., 2022).
Liquid Crystal and Material Science
The development of hydrophobic azines and their application as liquid crystalline materials showcase the potential of 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine derivatives in material science. These studies involve the efficient synthesis of azines that display liquid crystal properties, indicating their utility in the fabrication of displays and electronic devices (Hammood et al., 2017).
Supramolecular Chemistry
Research into supramolecular complexes incorporating benzophenone suggests the use of hydrazine derivatives in constructing sophisticated molecular architectures. These structures are characterized by X-ray diffraction and are investigated for their potential applications in catalysis, drug delivery, and the development of nanomaterials (Ma & Coppens, 2004).
Eigenschaften
IUPAC Name |
1-benzyl-N-[(1-benzylpiperidin-4-ylidene)amino]piperidin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4/c1-3-7-21(8-4-1)19-27-15-11-23(12-16-27)25-26-24-13-17-28(18-14-24)20-22-9-5-2-6-10-22/h1-10H,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHXNNSUUUOGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NN=C2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-bis(1-Benzylpiperidin-4-ylidene)hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)










